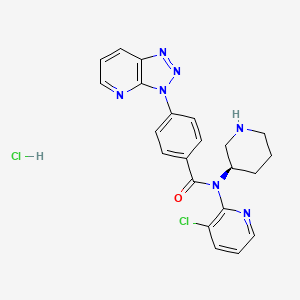
PF-06446846 hydrochloride
Overview
Description
PF846, also known as PF-06446846, is a drug-like compound that selectively inhibits the synthesis of specific proteins by stalling translation elongation. It has shown promise in targeting proteins that have evaded previous attempts at drug discovery. PF846 binds in the ribosome exit tunnel, inhibiting translation termination by arresting the nascent chain in the ribosome exit tunnel .
Scientific Research Applications
PF846 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the mechanisms of translation elongation and termination, providing insights into the fundamental processes of protein synthesis. In medicine, PF846 holds potential as a therapeutic agent for diseases caused by proteins that are difficult to target with traditional small-molecule therapeutics .
Mechanism of Action
PF846 exerts its effects by binding to the ribosome exit tunnel and inhibiting translation termination. The compound arrests the nascent chain in a compact α-helical conformation, inducing rearrangements in the 28S ribosomal RNA that suppress the peptidyl transferase center’s catalytic activity. This inhibition prevents the hydrolysis of peptidyl-tRNA promoted by eukaryotic release factor 1, effectively stalling protein synthesis .
Safety and Hazards
PF-06446846 hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is corrosive to metals and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Biochemical Analysis
Biochemical Properties
PF-06446846 hydrochloride interacts with the ribosome, a biomolecule responsible for protein synthesis, and stalls it when synthesizing PCSK9 . This interaction is highly selective, affecting only the production of PCSK9 and a few other proteins .
Cellular Effects
This compound has been shown to inhibit the secretion of PCSK9 by Huh7 cells . This inhibition impacts cellular processes related to cholesterol metabolism, as PCSK9 plays a crucial role in regulating circulating levels of low-density lipoprotein cholesterol (LDL-C) by inhibiting LDL receptor recycling in the liver .
Molecular Mechanism
The molecular mechanism of action of this compound involves inducing the ribosome to stall around codon 34 during the translation of PCSK9 . This stalling prevents the synthesis of PCSK9, thereby reducing its levels in the cell and ultimately in the bloodstream .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to reduce circulating levels of PCSK9 and total cholesterol levels in rats following oral dosing
Dosage Effects in Animal Models
In animal models, specifically in male Sprague-Dawley rats, this compound administered orally at dosages of 5, 15, and 50 mg/kg/day for 14 days resulted in a dose-dependent reduction in plasma PCSK9 and total cholesterol levels .
Metabolic Pathways
This compound is involved in cholesterol metabolism pathways. By inhibiting the synthesis of PCSK9, it impacts the regulation of LDL-C levels, as PCSK9 inhibits LDL receptor recycling in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PF846 involves a series of chemical reactions that result in the formation of the final compound. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of steps involving the formation of key intermediates and their subsequent transformation into the final product .
Industrial Production Methods: Industrial production of PF846 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: PF846 primarily undergoes reactions related to its mechanism of action, which involves binding to the ribosome and inhibiting translation termination. The compound does not undergo typical chemical reactions such as oxidation, reduction, or substitution in its biological context .
Common Reagents and Conditions: The common reagents and conditions used in the synthesis of PF846 are not publicly disclosed. it is known that the compound interacts with ribosomal RNA and eukaryotic release factor 1 during its mechanism of action .
Major Products Formed: The major product formed from the interaction of PF846 with the ribosome is the arrested nascent chain in the ribosome exit tunnel. This interaction prevents the completion of protein synthesis .
Comparison with Similar Compounds
PF846 is unique in its ability to selectively inhibit the synthesis of specific proteins by stalling translation elongation. Similar compounds include PF8503, which also selectively stalls human translation, and homoharringtonin, a more general translation inhibitor. PF846’s specificity and mechanism of action distinguish it from these other compounds .
List of Similar Compounds:- PF8503
- Homoharringtonin
properties
IUPAC Name |
N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O.ClH/c23-18-5-2-12-25-20(18)29(17-4-1-11-24-14-17)22(31)15-7-9-16(10-8-15)30-21-19(27-28-30)6-3-13-26-21;/h2-3,5-10,12-13,17,24H,1,4,11,14H2;1H/t17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSJYIVIWBIHOU-UNTBIKODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



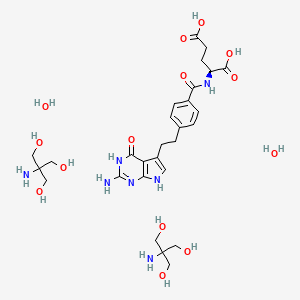


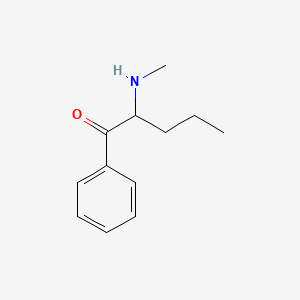

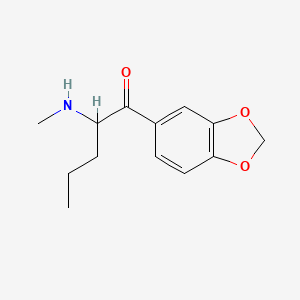
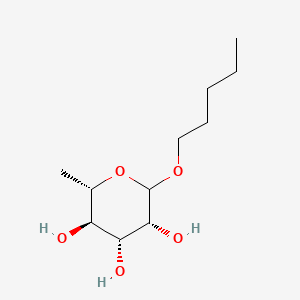
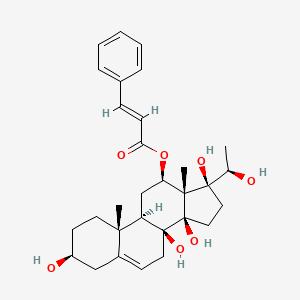

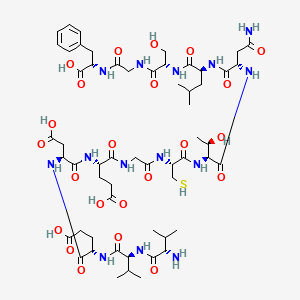
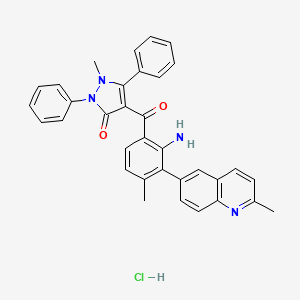

![(3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid](/img/structure/B609923.png)